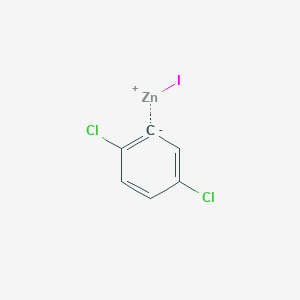

2,5-Dichlorophenylzinc iodide

描述

Historical Development of Organozinc Reagents in Organic Synthesis

The field of organometallic chemistry began in 1848 when English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.com He prepared this volatile liquid by heating ethyl iodide with zinc metal. wikipedia.org This discovery was a foundational moment, leading to the development of the theory of valence. digitellinc.com

Throughout the latter half of the 19th century, chemists like Aleksandr Mikhailovich Butlerov and his students expanded the use of organozinc reagents, pioneering the synthesis of various alcohols. digitellinc.com Sergei Reformatskii further developed a significant reaction using an α-halocarboxylate ester with zinc, now known as the Reformatsky reaction. digitellinc.com Despite these early advances, the discovery of more reactive and, at the time, easier-to-prepare Grignard reagents pushed organozinc compounds into the background for many years. oup.comacs.org It was much later that the synthetic community recognized that the lower reactivity of organozinc compounds was a significant advantage, allowing for the incorporation of a wide array of sensitive functional groups into the reagents. researchgate.netoup.com This realization has led to a renaissance for organozinc chemistry in recent decades. acs.org

Fundamental Principles and Reactivity Characteristics of Organozinc Compounds

Organozinc compounds exhibit moderate reactivity, which is a key to their utility in organic synthesis. researchgate.netd-nb.info The carbon-zinc bond is more covalent compared to the C-Mg or C-Li bonds in Grignard or organolithium reagents, respectively. wikipedia.orgslideshare.net This results in lower nucleophilicity, making them less reactive towards many functional groups such as esters, amides, and nitriles. thieme-connect.deorganic-chemistry.org

This chemoselectivity allows for the synthesis of highly functionalized molecules without the need for extensive use of protecting groups. researchgate.netuni-muenchen.de While they are generally unreactive towards many organic electrophiles on their own, their reactivity can be significantly enhanced through transmetalation to other metals, particularly transition metals like palladium, nickel, or copper. thieme-connect.deuni-muenchen.de This dual characteristic—tolerance of functional groups and tunable reactivity—makes them powerful tools in complex molecule synthesis. researchgate.net Organozinc reagents are typically sensitive to oxidation and protic solvents, necessitating the use of air-free techniques for their preparation and handling. wikipedia.orgnptel.ac.in

Classification and Scope of Arylzinc Halides in Contemporary Synthetic Chemistry

Organozinc compounds can be broadly classified into diorganozincs (R₂Zn) and organozinc halides (RZnX), where R is an organic substituent and X is a halogen. wikipedia.org Arylzinc halides, a subclass of organozinc halides, are particularly important in modern synthesis. thieme-connect.de They are commonly prepared either by the direct insertion of zinc metal into an aryl halide or by transmetalation from a more reactive organometallic species like an organolithium or Grignard reagent. thieme-connect.de The direct insertion method is often favored for creating functionalized arylzinc reagents, as it avoids the use of highly reactive precursors that would not tolerate sensitive functional groups. thieme-connect.deorganic-chemistry.org

The primary application of arylzinc halides is in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern C-C bond formation. wikipedia.orgscispace.com This reaction is highly versatile, allowing for the coupling of various sp², sp³, and sp hybridized carbons. acs.org Arylzinc halides are excellent nucleophilic partners in these reactions, enabling the synthesis of complex biaryls and other aromatic structures that are prevalent in pharmaceuticals and materials science. mdpi.comresearchgate.net Their ability to participate in these reactions while carrying a wide range of functional groups underscores their significance in contemporary synthetic chemistry. mdpi.com

Significance of 2,5-Dichlorophenylzinc Iodide as a Specialized Arylzinc Reagent

This compound is a specific arylzinc halide reagent that serves as a valuable building block in organic synthesis. It provides a nucleophilic 2,5-dichlorophenyl group for introduction into more complex molecular frameworks. The presence of two chlorine atoms on the aromatic ring makes this reagent particularly useful for synthesizing molecules where this specific substitution pattern is required for biological activity or as a handle for further chemical modification.

The synthesis of this compound typically involves the direct reaction of 2,5-dichloroiodobenzene with an activated form of zinc. chembk.com It is often supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com As a specialized reagent, it finds use in targeted synthetic applications, such as in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds. chembk.com Its utility lies in its ability to deliver the dichlorophenyl moiety to an electrophilic partner with the high degree of functional group compatibility characteristic of organozinc reagents.

Below are some key properties of this compound:

| Property | Value |

| CAS Number | 352530-43-9 chembk.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₃Cl₂IZn chembk.com |

| Linear Formula | Cl₂C₆H₃ZnI sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 338.29 g/mol sigmaaldrich.com |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) sigmaaldrich.comfluorochem.co.uk |

| Density (of 0.5M solution) | 1.031 g/mL at 25 °C sigmaaldrich.com |

This reagent exemplifies the strategic use of functionalized arylzinc halides in modern synthesis, enabling the construction of precisely substituted aromatic compounds.

Structure

3D Structure of Parent

属性

IUPAC Name |

1,4-dichlorobenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGDLRHRVNWNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichlorophenylzinc Iodide

Direct Oxidative Addition of Zinc to Aryl Iodides

The direct reaction between metallic zinc and an aryl iodide, in this case, 1,2-dichloro-4-iodobenzene (B1582313), represents a straightforward approach to forming the target organozinc reagent. This oxidative addition involves the insertion of a zinc(0) atom into the carbon-iodine bond. However, the success of this heterogeneous reaction is highly dependent on the reactivity of the zinc metal, which is often passivated by a layer of zinc oxide. nih.gov Consequently, various activation strategies are essential to ensure efficient and reproducible synthesis.

To overcome the low reactivity of commercial zinc dust, several activation methods have been developed. These techniques aim to clean the metal surface, increase its surface area, and enhance its electronic properties to facilitate oxidative addition. nih.govnih.gov

One of the most effective methods is the preparation of Rieke Zinc . This highly reactive form of zinc is generated by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium metal. wikipedia.orgwikipedia.org The reduction is often carried out in an ethereal solvent, sometimes with an electron carrier like naphthalene, to produce a fine, black powder of zinc with a very high surface area, devoid of an oxide layer. wikipedia.orgunl.eduresearchgate.net Rieke zinc readily reacts with aryl iodides, even those bearing sensitive functional groups, under mild conditions. riekemetals.com

Another widely used strategy involves the use of chemical activators in situ. Reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl) can be added to the reaction mixture to etch the zinc surface and remove the passivating oxide layer. wikipedia.org Similarly, small amounts of iodine can also serve as an activating agent. nih.gov

A particularly powerful and practical method involves the addition of lithium chloride (LiCl) to the reaction. wikipedia.org The presence of LiCl in a solvent like tetrahydrofuran (B95107) (THF) dramatically accelerates the insertion of zinc into the aryl iodide. organic-chemistry.org The proposed mechanism involves the formation of a soluble organozinc-LiCl adduct, which removes the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for continued reaction. wikipedia.orgorganic-chemistry.orgacs.org

More recently, mechanochemical activation through techniques like ball-milling has been reported as a solvent-free method to activate zinc for oxidative addition, offering a sustainable alternative to traditional solvent-based methods. nih.gov

Table 1: Comparison of Zinc Activation Strategies

| Activation Method | Principle | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|---|

| Rieke Zinc | Reduction of Zn salt to high-surface-area metal | ZnCl₂, Li or K, Naphthalene (optional) | THF or Glyme, inert atmosphere | Very high reactivity, mild reaction conditions. wikipedia.orgwikipedia.orgriekemetals.com |

| Chemical Additives | In-situ removal of passivating oxide layer | 1,2-Dibromoethane, TMSCl, I₂ | THF, often with heating | Simple to implement, avoids pre-formation of activated zinc. nih.govwikipedia.org |

| Salt-Assisted Activation | Solubilization of organozinc product | LiCl | THF, 25-50°C | High efficiency, excellent yields, mild conditions, uses commercial zinc. wikipedia.orgorganic-chemistry.org |

| Mechanochemical | Mechanical energy input via ball-milling | Zinc powder, aryl halide | Solvent-free or minimal solvent | Sustainable, can avoid inert atmospheres and dry solvents. nih.gov |

The choice of solvent is crucial for the successful synthesis of organozinc reagents via direct insertion. Ethereal solvents are predominantly used due to their ability to solvate the organometallic species formed and their relative inertness under the reaction conditions.

Tetrahydrofuran (THF) is the most common and effective solvent, particularly for the LiCl-mediated method. organic-chemistry.org Its solvating power is critical for dissolving the LiCl and the resulting RZnX·LiCl complex, which is a key factor in driving the reaction to completion. wikipedia.orgorganic-chemistry.org The boiling point of THF (65-66°C) also allows for reactions to be conducted at room temperature or with gentle heating. sigmaaldrich.com

Other ethereal solvents such as 1,2-dimethoxyethane (glyme) have also been employed, especially in the preparation of Rieke zinc. unl.edu In some cases, particularly when activation methods are not used, more polar aprotic solvents may be required in conjunction with higher temperatures to facilitate the slow insertion of zinc into aryl iodides. researchgate.net The use of hydrocarbon solvents like toluene (B28343) or xylene is less common for these preparations as they are poorer at solvating the polar organozinc halide intermediates. unl.edu

A significant advantage of organozinc reagents is their remarkable tolerance for a wide array of functional groups within the substrate molecule. rsc.orgresearchgate.net Unlike the more reactive Grignard and organolithium reagents, which readily react with esters, nitriles, amides, ketones, and aldehydes, organozinc compounds are largely unreactive towards these groups. wikipedia.orgresearchgate.netresearchgate.net

This high degree of functional group compatibility allows for the direct synthesis of 2,5-Dichlorophenylzinc iodide from 1,2-dichloro-4-iodobenzene without the need for protecting groups on other parts of a more complex molecule. riekemetals.comorganic-chemistry.org The direct insertion method is also highly chemoselective. The oxidative addition of zinc occurs preferentially at the carbon-iodine (C-I) bond over the much stronger and less reactive carbon-chlorine (C-Cl) bonds. This selectivity is foundational to the synthesis, ensuring that the dichloro-substitution on the phenyl ring remains intact.

Table 2: Functional Group Compatibility in Direct Zinc Insertion

| Functional Group | Compatibility with Direct Zinc Insertion | Reference |

|---|---|---|

| Ester | High | wikipedia.orgorganic-chemistry.org |

| Nitrile | High | wikipedia.orgriekemetals.comorganic-chemistry.org |

| Amide | High | organic-chemistry.org |

| Ketone | High | wikipedia.org |

| Aldehyde | High | organic-chemistry.org |

| Aryl Halides (Cl, Br) | High (C-I bond is selectively cleaved) | riekemetals.com |

Transmetalation Approaches for this compound Formation

Transmetalation provides an alternative and powerful route to organozinc compounds. This strategy involves the preparation of a more reactive organometallic intermediate, such as an organomagnesium (Grignard) or organolithium species, which then transfers its organic group to a zinc salt. wikipedia.org

This two-step method first involves the formation of a Grignard reagent, followed by reaction with a zinc halide.

Grignard Formation : 2,5-Dichlorophenylmagnesium halide is prepared by reacting an appropriate dihalobenzene (e.g., 1-bromo-2,5-dichlorobenzene) with magnesium metal in an ether solvent like THF.

Transmetalation : The pre-formed Grignard reagent is then added to a solution of a zinc halide, such as anhydrous zinc chloride (ZnCl₂) or zinc iodide (ZnI₂). thieme-connect.de A metathesis reaction occurs, where the more electropositive magnesium exchanges its organic substituent with the zinc atom, yielding 2,5-Dichlorophenylzinc halide and a magnesium dihalide byproduct. uni-muenchen.deresearchgate.netacs.org

This approach is particularly useful when the direct insertion of zinc is sluggish or when the Grignard reagent is more readily accessible. The resulting organozinc reagent often exhibits enhanced reactivity and solubility, especially when prepared in the presence of the magnesium salts.

Similar to the Grignard approach, organolithium compounds can serve as effective precursors for transmetalation to zinc.

Organolithium Formation : 2,5-Dichlorophenyllithium is typically generated via a halogen-lithium exchange reaction. This involves treating an aryl halide like 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene with an alkyllithium reagent, most commonly n-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions.

Transmetalation : The resulting organolithium species is then quenched with a solution of zinc iodide (ZnI₂). wikipedia.org The transmetalation is rapid and essentially irreversible, affording this compound and lithium iodide.

This method is highly efficient for creating functionalized arylzinc reagents and is a cornerstone of modern organometallic chemistry. riekemetals.com

Table 3: Comparison of Transmetalation Precursors

| Precursor | Formation Method | Transmetalation Reagent | Key Features | Reference |

|---|---|---|---|---|

| Grignard Reagent | Oxidative addition of Mg to aryl halide | ZnCl₂, ZnI₂ | Readily prepared precursors; byproduct is MgX₂. | thieme-connect.deuni-muenchen.deacs.org |

| Organolithium | Halogen-lithium exchange with alkyllithium | ZnCl₂, ZnI₂ | Requires low temperatures; very fast transmetalation. | wikipedia.orgriekemetals.com |

Role of Lithium and Magnesium Salts as Additives in Transmetalation Kinetics

The formation of arylzinc halides, including this compound, is often achieved through transmetalation, a process where a more reactive organometallic compound (like an organolithium or organomagnesium) reacts with a zinc salt. The kinetics and efficiency of this transmetalation can be significantly influenced by the presence of lithium and magnesium salts.

While traditionally viewed as mere byproducts, these salts play a critical role. For arylzinc halides, the presence of salts like lithium chloride (LiCl) is not primarily to form higher-order zincates, which is a key mechanism for alkylzinc reagents. researchgate.net Instead, for arylzinc species, the primary role of these salt additives is to increase the polarity of the solvent medium. researchgate.net This increased polarity helps to break down aggregates of the arylzinc halide, rendering the zinc reagent more soluble and reactive for subsequent cross-coupling reactions. researchgate.netcore.ac.uk

In solvents with low dielectric constants, such as tetrahydrofuran (THF), arylzinc halides (ArZnX) often fail to participate in cross-coupling reactions without the presence of a salt additive. researchgate.net The addition of salts like LiCl or even zinc's own halide salts (ZnX2) can promote the reaction. researchgate.net This is a notable difference from alkylzinc systems, where the addition of ZnX2 can terminate the coupling process entirely. researchgate.net The requirement for a more polar medium can also be met by using a high-dielectric solvent, which can facilitate the reaction even in the absence of salt additives. core.ac.uk

The use of CuCN·2LiCl has been shown to be effective in the transmetalation of arylmagnesium halides to the corresponding arylcopper species, which can then be used in further reactions. organic-chemistry.org This highlights the broader utility of lithium salt complexes in facilitating the formation and reactivity of organometallic reagents.

Interactive Table: Effect of Additives on Arylzinc Halide Reactivity

| Additive | Effect on Arylzinc Halides in Low-Polarity Solvents | Proposed Role |

| Lithium Halides (e.g., LiCl) | Promotes cross-coupling | Increases solvent polarity, breaks down aggregates |

| Magnesium Halides (e.g., MgCl2) | Promotes cross-coupling | Increases solvent polarity, breaks down aggregates |

| Zinc Halides (e.g., ZnX2) | Can promote cross-coupling | Increases solvent polarity |

| Polar Co-solvents (e.g., DMI) | Promotes cross-coupling | Increases overall dielectric constant of the medium |

Emerging and Catalytic Methods for Arylzinc Iodide Preparation

Beyond the classical transmetalation routes, newer methods involving transition metal catalysis are emerging for the synthesis of arylzinc iodides. These catalytic approaches offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

Nickel-Catalyzed Zinc Insertion into Aryl Derivatives

Nickel catalysis has become a powerful tool for the formation of organozinc reagents. wikipedia.org Nickel catalysts can facilitate the direct insertion of zinc metal into aryl-X bonds, where X is not limited to traditional iodine or bromine. d-nb.info This is particularly significant for the synthesis of functionalized arylzinc reagents.

For instance, nickel complexes can catalyze the insertion of zinc dust into aryl sulfonates, chlorides, and other traditionally less reactive electrophiles. d-nb.info A common catalytic system involves a simple nickel(II) chloride source with a diazadiene ligand. d-nb.info This method provides access to arylzinc compounds under relatively mild conditions. d-nb.info While direct examples for the synthesis of this compound via this specific method are not detailed, the general applicability to a wide range of aryl electrophiles suggests its potential. The Negishi coupling, a key application of organozinc reagents, often employs nickel catalysts like Ni(PPh₃)₄ or Ni(acac)₂. wikipedia.org Recent developments have also shown nickel-catalyzed reductive cross-couplings between aryl iodides and other molecules, highlighting the versatility of nickel in activating aryl iodides. nih.gov

Other Transition Metal-Promoted Routes to Arylzinc Iodides

Besides nickel, other transition metals have been explored to promote the synthesis of arylzinc iodides. Silver-catalyzed direct insertion of zinc into aryl iodides has been shown to be an efficient method. researchgate.net This process can be accelerated by additives like N,N,N,N-tetramethylethylenediamine (TMEDA) and is noted for being a greener alternative as it avoids the use of more reactive and less selective organometallic precursors. mdpi.com

Copper catalysis is also emerging as a practical and economical approach. rsc.org Copper-catalyzed systems can facilitate the cross-coupling of aryl iodides with various partners by likely proceeding through an in situ generated arylzinc species. rsc.orgrsc.org While the primary focus of these studies is the subsequent coupling reaction, the underlying principle involves the promotion of the reaction between the aryl iodide and zinc.

Rhodium has also been used in catalysis, although less commonly for direct arylzinc synthesis. One study on the synthesis of pyrroles utilized ZnI₂ as an effective catalyst, demonstrating the broader catalytic potential of zinc salts themselves in certain transformations. organic-chemistry.org

Interactive Table: Overview of Catalytic Methods for Arylzinc Reagent Preparation

| Catalyst/Promoter | Precursor | Method | Key Features |

| Nickel Complexes | Aryl Sulfonates, Chlorides, Iodides | Catalytic Zinc Insertion | Broad substrate scope, tolerates various functional groups. d-nb.info |

| Silver Acetate (B1210297) | Aryl Iodides | Catalytic Zinc Insertion | Efficient, mild conditions, can be used for electron-rich substrates. researchgate.net |

| Copper Salts | Aryl Iodides | In situ generation for cross-coupling | Economical, ligand-free conditions possible. rsc.org |

Reactivity and Mechanistic Investigations of 2,5 Dichlorophenylzinc Iodide in Cross Coupling Reactions

Negishi Cross-Coupling Reactions Employing 2,5-Dichlorophenylzinc Iodide

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples an organozinc compound with an organic halide or triflate, is a powerful tool for constructing carbon-carbon bonds. This compound has proven to be a competent nucleophilic partner in these transformations, enabling the synthesis of a variety of biaryl and other coupled products. The presence of the two chloro substituents on the aromatic ring makes the resulting products valuable precursors for further functionalization in medicinal chemistry and materials science.

Overview of Palladium and Nickel Catalytic Systems

The success of Negishi cross-coupling reactions involving this compound is highly dependent on the choice of the catalytic system. Both palladium and nickel complexes have been effectively employed, with the selection often dictated by the nature of the electrophilic coupling partner and the desired reaction conditions.

Palladium-based catalysts are the most extensively studied for this type of transformation. Typically, a palladium(0) species, generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, is the active catalyst. The performance of these catalysts is critically influenced by the supporting ligands. Phosphine (B1218219) ligands, particularly bulky and electron-rich ones like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biarylphosphines (e.g., SPhos, XPhos), are commonly used to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, the use of Pd(PPh₃)₄ as a catalyst has been reported for the coupling of arylzinc reagents with aryl halides.

Nickel-based catalytic systems have emerged as a cost-effective and sometimes more reactive alternative to palladium. Nickel(II) complexes, such as NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) and NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are common precatalysts. These systems can be particularly effective for coupling with less reactive electrophiles like aryl chlorides, a reaction that can be challenging for some palladium catalysts. The choice between palladium and nickel can therefore be a strategic one to optimize yield and reaction scope.

Scope of Electrophilic Coupling Partners (Aryl, Vinyl, Alkynyl, Acyl Halides and Triflates)

This compound exhibits broad compatibility with a range of electrophilic coupling partners, highlighting the versatility of the Negishi reaction.

Aryl Halides and Triflates: The coupling of this compound with various aryl halides (iodides, bromides, and chlorides) and triflates is a common method for synthesizing unsymmetrical biaryls. The reactivity of the aryl electrophile generally follows the order I > Br > OTf > Cl, which is typical for cross-coupling reactions. The reaction with aryl iodides and bromides often proceeds with high efficiency under standard palladium catalysis.

Vinyl Halides: Vinyl halides are also excellent electrophiles for this reaction, providing a direct route to 1-aryl-2-haloalkenes. These reactions typically proceed with retention of the double bond geometry, making them highly valuable for stereospecific synthesis.

Alkynyl Halides: While less common, the coupling with alkynyl halides can be achieved to form diarylalkynes. These reactions require careful control of conditions to avoid side reactions.

Acyl Halides: The reaction of this compound with acyl halides, such as benzoyl chloride, provides a direct and efficient pathway to unsymmetrical ketones. This acylation is often rapid and high-yielding, demonstrating the utility of this organozinc reagent in ketone synthesis.

The table below summarizes the scope of electrophilic partners for this compound in Negishi couplings.

| Electrophile Class | Specific Example | Catalyst System | Product Type |

| Aryl Halide | 4-Iodoanisole | Pd(PPh₃)₄ | 2,5-Dichloro-4'-methoxybiphenyl |

| Aryl Halide | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | 2,5-Dichloro-4'-nitrobiphenyl |

| Aryl Triflates | Phenyl triflate | PdCl₂(dppf) | 2,5-Dichlorobiphenyl |

| Acyl Halide | Benzoyl chloride | Pd(PPh₃)₄ | (2,5-Dichlorophenyl)(phenyl)methanone |

Functional Group Tolerance and Chemoselectivity in Negishi Coupling

A significant advantage of using organozinc reagents like this compound is their high degree of functional group tolerance. The moderate nucleophilicity of the organozinc compound, compared to more reactive organolithium or Grignard reagents, allows for the presence of various functional groups on both the organozinc reagent and the electrophilic partner without protection.

Functional groups that are well-tolerated include esters, amides, nitriles, ketones, and even some acidic protons. This compatibility simplifies synthetic routes by reducing the number of protection and deprotection steps. For example, this compound can be coupled with an aryl halide containing an ester group without saponification of the ester.

Chemoselectivity can also be achieved in molecules with multiple electrophilic sites. For instance, given a substrate with both an aryl bromide and an aryl chloride, the coupling will preferentially occur at the more reactive aryl bromide site, leaving the chloride intact for subsequent transformations. This selectivity is a powerful feature for the sequential construction of complex molecules.

Stereochemical Aspects and Control in sp³-sp² Carbon-Carbon Bond Formation

While this compound is an sp²-hybridized nucleophile, its reaction with sp³-hybridized electrophiles that contain a stereocenter is an important consideration. In such Negishi couplings, the stereochemical outcome at the sp³ carbon is of great interest.

Generally, the Negishi coupling of secondary alkyl halides proceeds with inversion of configuration at the stereogenic carbon center. This outcome is consistent with a classic Sₙ2-type oxidative addition mechanism at the palladium or nickel center. However, the degree of stereoinversion can be influenced by the specific catalyst, ligands, and reaction conditions. In some cases, competing pathways can lead to racemization.

For the reaction of this compound with a chiral, non-racemic secondary alkyl halide, the expected major product would be the one resulting from inversion of stereochemistry. This provides a method for the stereocontrolled formation of a C(sp²)-C(sp³) bond, which is a common structural motif in chiral pharmaceuticals and natural products.

Mechanistic Postulations and Experimental Evidence for the Catalytic Cycle

The catalytic cycle of the Negishi coupling involving this compound is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl halide, R-X) to the low-valent metal center, typically Pd(0) or Ni(0), to form a high-valent metal complex (e.g., R-Pd(II)-X).

Transmetalation: In this step, the aryl group from the this compound is transferred to the palladium or nickel center, displacing the halide. This forms a diorganometal complex (R-M(II)-Ar), where Ar is the 2,5-dichlorophenyl group. The zinc halide (ZnXI) is released as a byproduct.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R and Ar) from the metal center, forming the new carbon-carbon bond in the final product (R-Ar) and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

Experimental evidence for this cycle comes from the isolation and characterization of intermediates, kinetic studies, and computational modeling. For example, oxidative addition complexes have been isolated and structurally characterized, confirming their role in the cycle.

The initial interaction is believed to be the coordination of the aryl halide to the metal complex. This is followed by the formal insertion of the metal into the C-X bond. The reactivity of the aryl halide in this step is highly dependent on the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl ring. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.

Transmetalation: Formation of the Active Organometallic Intermediate

A crucial step in palladium- or nickel-catalyzed cross-coupling reactions is transmetalation, where the organic group from the organozinc compound is transferred to the metal center of the catalyst. numberanalytics.com In the case of this compound, this process involves the transfer of the 2,5-dichlorophenyl group to a palladium(II) or nickel(II) complex.

The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) or nickel(0) species, forming a metal(II) intermediate. numberanalytics.com Subsequently, the this compound engages in transmetalation with this intermediate. The facility of organozinc reagents, including this compound, to undergo transmetalation is attributed to the presence of a low-lying empty p-orbital on the zinc atom, which facilitates the exchange of the organic moiety. acs.org

Studies have shown that for organozinc halides (RZnX), the transmetalation step can lead to a cis-adduct (R-Pd-R'), which then rapidly undergoes reductive elimination to form the final product. wikipedia.org The presence of halide ions, often from the organozinc reagent itself or from additives like lithium chloride (LiCl), can influence the rate and efficiency of transmetalation. researchgate.netillinois.edu These salts can break up organozinc aggregates, forming more reactive monomeric zincate species that are the active transmetalating agents. illinois.eduresearchgate.net The exact nature of the transmetalating species can be complex and may involve higher-order zincates. researchgate.net

Reductive Elimination: Product Release and Catalyst Regeneration

Following transmetalation, the newly formed diorganopalladium(II) or diorganonickel(II) intermediate, which now bears the 2,5-dichlorophenyl group and the organic group from the other coupling partner, undergoes reductive elimination. This is the final step in the catalytic cycle, resulting in the formation of the new carbon-carbon bond of the desired product and the regeneration of the active Pd(0) or Ni(0) catalyst, allowing it to re-enter the catalytic cycle. acs.orgwikipedia.org

Reductive elimination is thought to proceed through a three-coordinate transition state. wikipedia.org For the reaction to be efficient, reductive elimination must be faster than competing side reactions, such as β-hydride elimination. acs.org In the context of nickel catalysis, reductive elimination from Ni(III) species is generally facile, whereas it is more challenging from Ni(II) species. researchgate.net However, computational studies have suggested that zinc can assist in the reductive elimination from Ni(II) centers by coordinating to the nickel as a Z-type ligand, thereby reducing the electron density at the nickel center and accelerating the process. researchgate.net

A potential side reaction that can occur is homocoupling, where two identical organic groups couple together. This can arise from a second transmetalation reaction between the diorganometal intermediate and another molecule of the organometallic reagent. wikipedia.orguni-muenchen.de

Influence of Ancillary Ligands and Additives on Reaction Kinetics and Selectivity

The choice of ancillary ligands on the palladium or nickel catalyst and the use of additives can profoundly impact the kinetics and selectivity of cross-coupling reactions involving this compound.

Ligands: Ligands play a critical role in stabilizing the metal center, influencing its reactivity, and controlling the stereochemical outcome of the reaction. nih.gov Bulky electron-rich phosphine ligands, such as S-PHOS (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often effective in promoting the oxidative addition step and stabilizing the catalytic species. uni-muenchen.de The nature of the ligand can also affect the potential for side reactions. For instance, in some cases, the choice of ligand has been shown to be crucial in preventing the erosion of stereochemistry in Negishi couplings. nih.gov In a study on the cross-coupling of aryl bromides, the use of PdCl2(dppf) showed good selectivity. nih.gov

Additives: Salt additives, such as lithium halides (e.g., LiCl, LiBr), are frequently present in organozinc preparations or can be added intentionally. researchgate.netillinois.edu These salts can have several beneficial effects:

Solubilizing Intermediates: They can help to solubilize key reaction intermediates. researchgate.net

Formation of Higher-Order Zincates: Lithium salts can react with organozinc halides to form more reactive "ate" complexes or higher-order zincates (e.g., RZnX2⁻), which are often the true transmetalating species. researchgate.netillinois.eduresearchgate.net

Catalyst Protection: Additives can sometimes protect the catalyst from degradation. researchgate.net

Rate Enhancement: In some instances, additives like ZnBr2 have been shown to enhance the reaction rate. uni-muenchen.de

The presence of additives like tetramethylenediamine (TMEDA) has also been shown to be critical for controlling selectivity in certain Negishi couplings, likely by coordinating to both the palladium catalyst and the zinc reagent. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions of this compound

Acylative Cross-Coupling Strategies for Ketone Synthesis

Acylative cross-coupling provides a direct route to ketones. In this type of reaction, this compound can be coupled with acyl chlorides in the presence of a palladium catalyst to furnish the corresponding 2,5-dichlorophenyl ketones. This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups that might not be compatible with more reactive organometallic reagents like Grignard or organolithium compounds. mdpi.com

The success of these reactions can be dependent on the catalyst system. For example, in the synthesis of chalcones via acylative Negishi coupling, various palladium pre-catalysts have been evaluated, including those with bidentate phosphine ligands like Pd(dppf)Cl2 and those with more basic ligands like tricyclohexylphosphine. mdpi.com These reactions demonstrate the utility of arylzinc halides for the synthesis of ketones bearing electron-rich, electron-poor, and sterically hindered groups, as well as heteroaryl derivatives. mdpi.com

| Catalyst | Ligand Type | Reaction Conditions | Outcome | Reference |

| Pd(dppf)Cl₂ | Bidentate phosphine | 50-70 °C | Moderate improvement in yield | mdpi.com |

| PdCl₂(PCy₃)₂ | Monodentate, basic phosphine | Not specified | Afforded cross-coupling product | mdpi.com |

Enantioselective Conjugate Addition Reactions (e.g., Hayashi Reaction)

Enantioselective conjugate addition, or the Michael addition, is a powerful carbon-carbon bond-forming reaction for creating chiral molecules. nih.gov The Hayashi-Miyaura reaction, a rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, is a prominent example of this class of reactions. rsc.org While the classic Hayashi reaction utilizes organoboron compounds, the broader field of transition metal-catalyzed conjugate additions encompasses the use of other organometallic reagents.

The use of organozinc reagents like this compound in enantioselective conjugate additions offers a potential pathway to chiral products. These reactions typically employ a chiral ligand complexed to a transition metal (e.g., rhodium, copper, nickel, palladium) to induce stereoselectivity. princeton.edu The development of catalytic asymmetric conjugate additions of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones highlights the ongoing efforts to expand the scope of these reactions to a wider range of nucleophiles and Michael acceptors. nih.gov While direct examples specifically using this compound in a Hayashi-type reaction are not prevalent in the provided search results, the general principles of iron-catalyzed conjugate addition of aryl iodides (which form arylzinc intermediates in situ) to activated alkenes suggest the feasibility of such transformations. mdpi.com

Fukuyama Coupling and its Applicability

The Fukuyama coupling is a palladium-catalyzed reaction that couples a thioester with an organozinc halide to produce a ketone. pearson.comwikipedia.org This reaction is highly valued for its mild conditions and high chemoselectivity, tolerating sensitive functional groups like ketones, acetates, and aryl halides. wikipedia.orgjk-sci.com

The applicability of this compound in a Fukuyama coupling would involve its reaction with a suitable thioester in the presence of a palladium catalyst. The proposed mechanism involves the oxidative addition of the thioester to a Pd(0) species, followed by transmetalation with the this compound, and subsequent reductive elimination to yield the 2,5-dichlorophenyl ketone. wikipedia.org

Iron-Catalyzed Cross-Coupling Methodologies

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium- or nickel-catalyzed methods. nih.gov While specific studies focusing exclusively on this compound in iron-catalyzed systems are not extensively detailed in the provided results, the general principles of iron-catalyzed cross-coupling of organozinc reagents can be inferred. These reactions typically involve the coupling of an organometallic reagent with an organic halide. uni-muenchen.dewiley-vch.de

Iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), are often employed. mdpi.com The mechanism is generally believed to involve a series of steps including transmetalation of the organic group from zinc to iron, followed by reductive elimination to form the new carbon-carbon bond. nih.gov The functional group tolerance of iron-catalyzed reactions can be broad, accommodating various substituents on both coupling partners. nih.govuni-muenchen.de For instance, iron-catalyzed cross-coupling has been successfully applied to the reaction of aryl Grignard reagents with alkyl halides, suggesting the feasibility of similar reactions with organozinc halides. nih.govbeilstein-journals.org

A key challenge in iron catalysis is controlling the reaction pathway, as side reactions can occur. uni-muenchen.de However, the development of specific ligands and additives can significantly improve selectivity and yield. nih.gov For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been used as a ligand in iron-catalyzed cross-coupling reactions. nih.gov The application of these methodologies to this compound would be expected to yield substituted biaryl compounds, which are valuable intermediates in organic synthesis.

Copper-Promoted or Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions represent a historically significant and continually evolving field of organic synthesis. rsc.orgtcichemicals.com These methods offer a cost-effective alternative to palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.com The use of this compound in copper-catalyzed transformations would likely follow established protocols for organozinc reagents.

Copper-catalyzed reactions can be promoted by a stoichiometric amount of a copper(II) salt or proceed catalytically with reoxidation of the copper catalyst by an external oxidant, often air. organic-chemistry.org A common copper source is copper(I) iodide (CuI), which can be used in catalytic amounts. nih.gov The Chan-Lam coupling, for example, utilizes a copper catalyst to couple arylboronic acids with amines, phenols, and thiols, and similar reactivity could be anticipated with organozinc reagents. tcichemicals.comorganic-chemistry.org

Mechanistically, copper-catalyzed cross-couplings are thought to proceed through an organocopper intermediate. rsc.org In the case of this compound, a transmetalation step would generate a 2,5-dichlorophenylcopper species. This intermediate can then react with a variety of electrophiles. The choice of ligands, such as diamines or dicarbonyl compounds, is crucial for stabilizing the copper catalyst and preventing side reactions. tcichemicals.com Copper-catalyzed transformations have been successfully used for the arylation of various substrates, including heterocycles. nih.gov

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Catalyst | Coupling Partner | Product Type | Reference |

| CuI | Aryl Iodide | Biaryl | nih.gov |

| Cu(OAc)₂ | Amine | N-Aryl Amine | nih.gov |

| Cu(OTf)₂ | Diaryliodonium Salt | N-Arylacetamide | nih.gov |

Reactivity of this compound in Non-Coupling Processes

Additions to Unsaturated Systems and Carbonyl Compounds

Organozinc reagents, including this compound, are known to participate in addition reactions to unsaturated systems, most notably α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This type of reaction, known as conjugate or 1,4-addition, results in the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. libretexts.org The electrophilic character of the carbonyl group is transmitted through the double bond, making the β-carbon susceptible to nucleophilic attack. libretexts.org

The addition of organozinc reagents to carbonyl compounds themselves (1,2-addition) is also a fundamental transformation in organic synthesis. savemyexams.comyoutube.com This reaction leads to the formation of alcohols after protonation of the resulting zinc alkoxide. savemyexams.com The reactivity of the organozinc reagent can be influenced by the presence of Lewis acids.

The choice between 1,2- and 1,4-addition to α,β-unsaturated carbonyls is influenced by the nature of the nucleophile. libretexts.org While hard nucleophiles like Grignard reagents often favor 1,2-addition, softer nucleophiles, which include many organozinc reagents, tend to undergo 1,4-addition. libretexts.orglibretexts.org

Table 2: Addition Reactions of Organozinc Reagents

| Substrate Type | Reaction Type | Product Type | Reference |

| α,β-Unsaturated Carbonyl | 1,4-Addition (Conjugate Addition) | β-Substituted Carbonyl | libretexts.orglibretexts.org |

| Aldehyde/Ketone | 1,2-Addition | Secondary/Tertiary Alcohol | savemyexams.comyoutube.com |

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. tcichemicals.comresearchgate.net This approach is highly atom-economical and efficient. tcichemicals.com While direct examples involving this compound are not explicitly detailed, the known reactivity of organozinc reagents suggests their potential as components in such reactions. For instance, an organozinc reagent could act as the nucleophilic component in a Petasis-type reaction, which involves an aldehyde, an amine, and a boronic acid (or potentially an organozinc equivalent). nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations that occur sequentially without the need to isolate intermediates. nih.govbeilstein-journals.org Organozinc reagents can initiate or participate in such cascades. For example, the addition of an organozinc reagent to a suitably functionalized substrate could trigger a subsequent cyclization or rearrangement. Iron-catalyzed tandem cyclization/cross-coupling reactions of alkyl iodides with Grignard reagents have been reported, and similar processes involving organozinc reagents are conceivable. nih.govbeilstein-journals.org These reactions often proceed through radical or organometallic intermediates, leading to the rapid construction of complex molecular architectures. nih.gov

Applications of 2,5 Dichlorophenylzinc Iodide in Complex Molecule Synthesis

Strategic Utility in Total Synthesis and Natural Product Chemistry

While specific, published total syntheses detailing the use of 2,5-Dichlorophenylzinc iodide are not prominently documented, its strategic value is inferred from the extensive application of organozinc reagents in the synthesis of natural products and other complex molecules. rsc.orgnih.gov The Negishi coupling is a powerful tool for forging carbon-carbon bonds in late-stage synthetic intermediates, as seen in the total syntheses of molecules like (-)-stemoamide and Pumiliotoxin B. wikipedia.org

The strategic advantage of employing a reagent like this compound lies in its ability to act as a robust building block. It allows for the clean and chemoselective introduction of the 2,5-dichlorinated aromatic ring, a structural motif present in various biologically active compounds and pharmaceutical targets. The high functional group tolerance of organozinc reagents is particularly crucial in the context of total synthesis, where advanced intermediates often bear sensitive functionalities that are incompatible with more aggressive reagents. nih.govnih.gov Therefore, this compound represents a valuable component in the synthetic chemist's toolbox for constructing complex architectures that require this specific substitution pattern, minimizing the need for extensive protecting group manipulations.

Construction of Biaryl and Substituted Arene Scaffolds

A primary application of this compound is in the synthesis of biaryl and substituted arene structures via Negishi cross-coupling. organic-chemistry.orgorganic-chemistry.org This reaction provides a versatile and reliable method for forming C(sp²)–C(sp²) bonds. mdpi.com In this context, the this compound serves as the nucleophilic organometallic partner, which couples with a variety of electrophilic partners, such as aryl halides (iodides, bromides, chlorides) or triflates, in the presence of a palladium or nickel catalyst. wikipedia.org

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)), transmetalation of the 2,5-dichlorophenyl group from zinc to the metal center, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. uni-muenchen.dewikipedia.org The development of advanced catalysts and ligands has expanded the scope of this reaction to include even less reactive aryl chlorides. organic-chemistry.org

Table 1: Representative Negishi Coupling for Biaryl Synthesis

This table illustrates the general transformation where this compound would serve as the organozinc reagent.

| Organozinc Reagent | Coupling Partner (Ar-X) | Catalyst System | Product (Biaryl) |

| 2,5-Cl₂C₆H₃ZnI | Aryl Iodide | Pd(PPh₃)₄ or PdCl₂(dppf) | 2,5-Cl₂C₆H₃-Ar |

| 2,5-Cl₂C₆H₃ZnI | Aryl Bromide | Pd(P(t-Bu)₃)₂ or Ni(acac)₂/ligand | 2,5-Cl₂C₆H₃-Ar |

| 2,5-Cl₂C₆H₃ZnI | Aryl Triflate | Pd₂(dba)₃/XPhos | 2,5-Cl₂C₆H₃-Ar |

| 2,5-Cl₂C₆H₃ZnI | Heteroaryl Halide | PdCl₂(Amphos)₂ | 2,5-Cl₂C₆H₃-Heteroaryl |

This table represents generalized reaction schemes. Specific conditions such as solvent, temperature, and additives may vary.

This methodology provides a direct route to unsymmetrical biaryls, which are core structures in many pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov

Directed Synthesis of Chalcone (B49325) Derivatives and Related Structures

Chalcones, or 1,3-diphenyl-2-propene-1-ones, are a class of flavonoids with diverse biological activities. chemrevlett.comnih.gov While the most common method for their synthesis is the Claisen-Schmidt condensation, cross-coupling reactions like the Suzuki and Negishi couplings offer alternative and powerful strategies for creating functionalized chalcone derivatives. chemrevlett.comresearchgate.net

This compound can be strategically employed to introduce the 2,5-dichlorophenyl group into either of the chalcone's aromatic rings. This can be achieved through two primary retrosynthetic pathways:

Coupling with a Cinnamoyl Derivative: The reagent can be coupled with a halogenated cinnamoyl chloride or a related activated α,β-unsaturated system, where the halide is positioned on the phenyl ring attached to the carbonyl group.

Coupling with a Styrenyl Derivative: Alternatively, it can be coupled with a halogenated styrene (B11656) derivative, which is then subsequently acylated to form the chalcone backbone.

This approach is particularly useful for synthesizing chalcones with specific substitution patterns that are not easily accessible through traditional condensation methods. The mild nature of the Negishi coupling ensures that the sensitive α,β-unsaturated ketone moiety within the chalcone structure remains intact during the carbon-carbon bond formation. acgpubs.org

Contributions to General Carbon-Carbon Bond Formation Methodologies

The use of this compound contributes significantly to the broader field of carbon-carbon bond formation methodologies, primarily through its role in the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is one of the most powerful and versatile methods for creating C-C bonds in modern organic synthesis, enabling the coupling of sp³, sp², and sp hybridized carbon centers. wikipedia.orgorganic-chemistry.orglibretexts.org

The development and application of aryl-zinc halides have been instrumental in expanding the scope and reliability of cross-coupling chemistry. researchgate.netkyoto-u.ac.jp Key contributions include:

Mild Reaction Conditions: These reactions typically proceed at or near room temperature, preserving thermally sensitive functional groups. organic-chemistry.org

High Chemoselectivity: As discussed, the tolerance for a wide array of functional groups simplifies synthetic planning. uni-muenchen.de

Predictable Reactivity: The transmetalation step from zinc to palladium or nickel is generally efficient and clean, leading to high yields and fewer byproducts compared to some other organometallic reagents. wikipedia.orgorganic-chemistry.org

Broad Substrate Scope: Aryl-zinc reagents couple effectively with a wide range of aryl, heteroaryl, and vinyl halides and triflates. wikipedia.orgorganic-chemistry.org

By providing a reliable method for incorporating the 2,5-dichlorophenyl unit, this compound serves as a specific and valuable example of the power and utility of the Negishi reaction, reinforcing its status as a fundamental tool for C-C bond formation. researchgate.nettemple.eduillinois.edu

Catalyst and Ligand Design for Reactions Involving 2,5 Dichlorophenylzinc Iodide

Design and Optimization of Palladium Catalyst Systems

Palladium has long been the metal of choice for a vast array of cross-coupling reactions, including the Negishi coupling of arylzinc reagents. The development of highly active and versatile palladium catalysts has been central to expanding the utility of these reactions to include challenging substrates like 2,5-Dichlorophenylzinc iodide. A key example is the Negishi cross-coupling of 2,5-dichlorophenylzinc chloride (a close analog of the iodide) with 2-iodotoluene (B57078) to synthesize 2',5'-dichloro-2-methylbiphenyl. This transformation was effectively catalyzed by a system comprising a palladium(II) acetate (B1210297) [Pd(OAc)₂] precursor and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), a bulky and electron-rich phosphine (B1218219) ligand. The success of this system highlights the importance of ligand design in achieving high efficiency in the coupling of sterically hindered and electronically deactivated substrates.

Evolution of Phosphine Ligands (e.g., XPhos, CPhos, dppe, BINAP, chiraphos)

The performance of palladium catalysts in Negishi couplings is intrinsically tied to the electronic and steric properties of the supporting phosphine ligands. The evolution of these ligands has been a primary driver of progress in the field.

First-Generation Ligands: Early cross-coupling reactions often employed simple phosphines like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). While effective for simple substrates, these ligands often required harsh reaction conditions and failed to couple more challenging, sterically demanding, or electron-poor partners.

Chiral Ligands: For asymmetric synthesis, chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiraphos (B8809060) (2,3-bis(diphenylphosphino)butane) were developed. These ligands create a chiral environment around the metal center, enabling enantioselective transformations.

Second-Generation Biaryl Phosphine Ligands: A major breakthrough came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands. Ligands such as SPhos, XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and CPhos (2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) have transformed the field. Their steric bulk promotes the crucial reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. The use of CPhos, for instance, has been shown to be particularly effective in suppressing undesired β-hydride elimination pathways in the coupling of secondary alkylzinc halides with aryl bromides and chlorides. nih.gov

The table below summarizes the performance of different phosphine ligands in a representative Negishi coupling reaction.

| Ligand | Catalyst Precursor | Substrates | Product | Yield (%) | Reference |

| SPhos | Pd(OAc)₂ | 2,5-dichlorophenylzinc chloride + 2-iodotoluene | 2',5'-dichloro-2-methylbiphenyl | High | Patent Literature |

| CPhos | Pd(OAc)₂ | Isopropylzinc bromide + 2-bromobenzonitrile | 2-isopropylbenzonitrile | 89 | nih.gov |

| XPhos | Pd(OAc)₂ | Isopropylzinc bromide + 2-bromobenzonitrile | 2-isopropylbenzonitrile | Moderate | nih.gov |

Development of N-Heterocyclic Carbene (NHC) Ligands

As an alternative to phosphines, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. mdpi.commdpi.com NHCs are known for their strong σ-donating ability, which is often greater than that of even the most electron-rich phosphines. This property enhances the stability of the catalytic species and can accelerate the rate-limiting oxidative addition step. mdpi.com

The steric environment around the metal center can be readily tuned by modifying the substituents on the nitrogen atoms of the NHC ring. This allows for the creation of highly effective catalysts for specific applications. For Negishi couplings, palladium complexes incorporating NHC ligands have demonstrated high activity and stability, often allowing for reactions to proceed under mild conditions with low catalyst loadings.

Role of Precatalysts in Catalytic Efficiency

The method of generating the active Pd(0) catalyst is critical to reaction efficiency and reproducibility. While traditional methods involve the in situ reduction of a Pd(II) salt like Pd(OAc)₂ or PdCl₂ in the presence of a ligand, this can lead to the formation of ill-defined active species and palladium black.

To overcome these issues, well-defined palladium precatalysts have been developed. These are typically air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to cleanly generate the active monoligated Pd(0) species. Palladacycle precatalysts and complexes like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are prominent examples. organic-chemistry.org The use of such precatalysts ensures a 1:1 palladium-to-ligand ratio in the active species, leading to more reliable and efficient catalytic cycles, which is particularly important for challenging couplings involving substrates like this compound. organic-chemistry.org

Advances in Nickel Catalysis for Arylzinc Iodide Reactivity

Nickel has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wikipedia.org Nickel catalysts often exhibit unique reactivity, enabling transformations that are difficult to achieve with palladium. For Negishi couplings, a variety of Ni(0) and Ni(II) complexes, such as Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂, have been successfully employed. wikipedia.org Nickel catalysis can be particularly advantageous for reactions involving aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed systems.

Ligand Engineering in Nickel-Mediated Transformations (e.g., diazadiene complexes)

Similar to palladium systems, ligand design is paramount in nickel catalysis. A range of ligand classes have been explored to modulate the reactivity and stability of nickel catalysts. Bidentate nitrogen-based ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, are commonly used and have proven effective in various nickel-catalyzed cross-electrophile couplings.

In the context of arylzinc iodide reactivity, ligand engineering aims to control the redox processes at the nickel center and facilitate the key steps of oxidative addition and reductive elimination. Diazadiene (or α-diimine) ligands are a notable class of non-innocent ligands that can actively participate in the catalytic cycle by accepting and donating electrons. This ability to exist in different redox states can stabilize different oxidation states of the nickel center (e.g., Ni(I), Ni(II), Ni(III)), opening up alternative mechanistic pathways that can enhance catalytic efficiency and selectivity for specific transformations involving arylzinc reagents.

Development of Copper and Rhodium Catalysts for Specific Transformations

While palladium and nickel dominate the field of Negishi cross-coupling, copper and rhodium catalysts have been developed for specific and complementary transformations of organozinc reagents.

Copper Catalysis: Copper catalysts, particularly copper(I) iodide, have been shown to effectively mediate the cross-coupling of diarylzinc reagents with aryl iodides. An attractive feature of some copper-catalyzed systems is their ability to function efficiently under ligand-free conditions, which simplifies the reaction setup and reduces costs. Mechanistic studies suggest that these reactions may proceed through the formation of a copper–zinc bimetallic species. The development of these systems provides a valuable, low-cost alternative for certain C-C bond-forming reactions involving arylzinc reagents.

Rhodium Catalysis: Rhodium catalysts are well-known for their unique reactivity in processes like asymmetric 1,4-addition and other multicomponent reactions. In the context of organozinc reagents, rhodium catalysts have been employed for the addition of arylzinc iodides to various electrophiles, including isocyanates. These reactions often proceed with high selectivity and functional group tolerance, enabling the synthesis of complex molecules that might be difficult to access through traditional cross-coupling methods.

The table below provides a summary of different metal catalysts used in reactions involving arylzinc reagents.

| Metal | Catalyst System Example | Ligand Type | Typical Reaction |

| Palladium | Pd(OAc)₂ / SPhos | Biaryl Phosphine | Negishi Cross-Coupling |

| Nickel | NiCl₂(bpy) | Bipyridine (N-ligand) | Cross-Electrophile Coupling |

| Copper | CuI | Ligand-Free | Negishi-type Coupling |

| Rhodium | [Rh(COD)Cl]₂ | Phosphine or NHC | Asymmetric Addition |

Chiral Ligand Design for Asymmetric Induction and Enantioselective Synthesis

The application of this compound in asymmetric synthesis, where the creation of chiral molecules with a specific three-dimensional arrangement is desired, is critically dependent on the strategic design of chiral ligands. These ligands coordinate to a metal catalyst and create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The principles of chiral ligand design for enantioselective transformations involving organozinc reagents, such as this compound, are centered around the ligand's steric and electronic properties, its backbone structure, and the nature of its coordinating atoms.

A significant area of focus in asymmetric catalysis is the Negishi cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide. In the context of this compound, this would involve its reaction with various electrophiles. For such reactions to proceed enantioselectively, a chiral catalyst, typically a complex of a transition metal like nickel or palladium with a chiral ligand, is employed.

One successful approach in the asymmetric Negishi cross-coupling of arylzinc reagents involves the use of chiral pyridine-oxazoline (pybox) ligands in conjunction with a nickel catalyst. nih.govorganic-chemistry.org These ligands are bidentate, coordinating to the metal center through two nitrogen atoms. The chirality is typically derived from stereocenters in the oxazoline (B21484) ring, which in turn are often synthesized from readily available chiral amino alcohols. The steric bulk of the substituents on the oxazoline ring plays a crucial role in creating a chiral pocket around the metal's active site, thereby dictating the facial selectivity of the substrate's approach and influencing the enantiomeric excess (ee) of the product. Research on the nickel-catalyzed asymmetric cross-coupling of racemic secondary propargylic halides with arylzinc reagents has demonstrated that the combination of NiCl2·glyme and a pybox ligand can lead to high yields and enantioselectivities up to 93% ee. nih.govorganic-chemistry.org This stereoconvergent process highlights the effectiveness of the chiral ligand in controlling the stereochemical outcome, irrespective of the starting material's stereochemistry. nih.gov

The design of chiral phosphine ligands has also been a cornerstone of asymmetric catalysis. In copper-catalyzed enantioselective additions of diorganozinc reagents to electrophiles like vinyl sulfones, chiral phosphine ligands have proven effective. acs.org The phosphorus atom's electronic properties and the steric hindrance provided by the groups attached to it and the ligand backbone are key design elements. For instance, ligands with biaryl backbones, such as BINAP, or those with ferrocene-based structures, can create a rigid and well-defined chiral environment. The choice of solvent can also significantly impact the enantioselectivity, with less polar aromatic solvents sometimes affording better results. acs.org

While the direct application of chiral ligands in enantioselective reactions specifically involving this compound is not extensively documented in publicly available research, the principles derived from studies with analogous arylzinc reagents provide a strong foundation for ligand design. The selection of a suitable chiral ligand would depend on the specific reaction type. For cross-coupling reactions, ligands that have demonstrated success with other arylzinc reagents, such as those based on the pybox or chiral phosphine scaffolds, would be primary candidates for investigation.

The following tables summarize research findings from analogous reactions involving other organozinc reagents, illustrating the impact of chiral ligand design on enantioselectivity.

| Propargylic Halide | Arylzinc Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1-Bromo-1-phenyl-2-butyne | Phenylzinc iodide | (S)-i-Pr-pybox | 85 | 92 |

| 1-Chloro-1-(p-tolyl)-2-butyne | Phenylzinc iodide | (S)-i-Pr-pybox | 82 | 90 |

| 1-Bromo-1-(m-methoxyphenyl)-2-butyne | Phenylzinc iodide | (S)-i-Pr-pybox | 88 | 93 |

| Vinyl Sulfone | Diorganozinc Reagent | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Phenyl vinyl sulfone | Diethylzinc | (R)-BINAP | Toluene (B28343) | 95 | 85 |

| Phenyl vinyl sulfone | Diethylzinc | (S)-Me-DuPHOS(O) | Benzene | >98 | 94 |

| (E)-1-Propenyl phenyl sulfone | Dimethylzinc | (S)-Me-DuPHOS(O) | Benzene | 92 | 91 |

Theoretical and Computational Perspectives on 2,5 Dichlorophenylzinc Iodide Reactivity

Computational Investigations of Organozinc Reaction Mechanisms and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of reactions involving arylzinc reagents. chemrxiv.orgresearchgate.net These investigations focus on mapping the potential energy surfaces of reactions to identify the most likely pathways. For reactions like the Negishi cross-coupling, a cornerstone of organozinc chemistry, computational models can detail the elementary steps involved. researchgate.net

A typical DFT study on the reaction of an arylzinc iodide would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. beilstein-journals.org For instance, in a cross-coupling reaction, the transition state for the key transmetalation step, where the 2,5-dichlorophenyl group is transferred from zinc to a palladium catalyst, can be located and characterized. The calculated energy barrier for this transition state provides a quantitative measure of the reaction's feasibility. researchgate.net Studies have shown that these transition states are often stabilized by coordinating solvent molecules or additives, highlighting the dynamic interplay between the reagent and its environment. researchgate.net

Modeling of Catalytic Cycles and Energy Landscapes

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide to a low-valent metal catalyst, like palladium(0). youtube.com

Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the coupled product is eliminated from the palladium center, regenerating the active catalyst. youtube.comyoutube.com

By calculating the Gibbs free energy for all intermediates and transition states, a complete energy landscape for the entire catalytic cycle can be constructed. researchgate.net This landscape provides a detailed picture of the reaction's kinetics and thermodynamics, allowing for the rational design of more efficient catalytic systems.

Table 1: Key Steps in a Model Negishi Cross-Coupling Catalytic Cycle

| Step | Description | Key Computational Insight |

|---|---|---|

| Oxidative Addition | A low-valent palladium catalyst inserts into an aryl halide bond. | Determination of the feasibility and kinetics of catalyst activation. |

| Transmetalation | The 2,5-dichlorophenyl group is transferred from zinc to palladium. | Calculation of the transition state energy, often the rate-determining step. researchgate.net |

| Reductive Elimination | The coupled product is released, regenerating the palladium(0) catalyst. | Modeling the final bond-forming step and catalyst turnover. youtube.com |

Studies on Active Species, Aggregation Phenomena, and Solvation Effects

The reactivity of 2,5-Dichlorophenylzinc iodide in solution is heavily influenced by its chemical environment. chemrxiv.orgchemrxiv.org Computational studies, especially those combining DFT with molecular dynamics, are vital for understanding the nature of the active species in solution. chemrxiv.orgresearchgate.net Organozinc reagents are known to exist in equilibrium between various monomeric, dimeric, and higher-order aggregate forms. uni-muenchen.de The specific aggregates present can exhibit different reactivities.

Solvation plays a critical role. nih.gov The choice of solvent, such as tetrahydrofuran (B95107) (THF) versus more polar solvents like dimethyl sulfoxide (B87167) (DMSO), can alter the rate of formation and the stability of the organozinc reagent. nih.govresearchgate.net Computational models can explicitly include solvent molecules to study their coordinating effects on the zinc center. chemrxiv.orgresearchgate.net These models show how solvent molecules can stabilize intermediates and transition states, thereby accelerating reaction rates. nih.gov Additives like lithium chloride (LiCl) are also known to have a profound effect, often by breaking up aggregates and forming more reactive "ate" complexes. nih.gov Computational chemistry can model these interactions to explain the observed rate enhancements. nih.gov

Application of Quantum Chemical Methods (e.g., DFT, Molecular Dynamics) to Arylzinc Chemistry

A variety of quantum chemical methods are applied to study arylzinc chemistry, each offering a different balance of accuracy and computational cost. taylor.edunih.gov

Density Functional Theory (DFT): This is the most widely used method for studying organometallic systems. nih.govnrel.gov Functionals like M06-2X are often chosen for their good performance in describing main-group organometallics. nrel.gov DFT is used to optimize geometries, calculate reaction energies, and locate transition states. nih.gov

Ab Initio Molecular Dynamics (MD): This method combines quantum mechanical calculations of forces with classical mechanics to simulate the time evolution of a system. chemrxiv.orgresearchgate.netusc.edu It is particularly useful for studying the dynamic behavior of this compound in solution, including solvation shell structures and the influence of temperature. chemrxiv.orgchemrxiv.orgmdpi.com

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties and can be used to interpret spectroscopic data, such as X-ray absorption near-edge spectroscopy (XANES), providing further validation for computed structures in solution. chemrxiv.orgresearchgate.net

These methods provide a powerful toolkit for building a molecular-level understanding of the factors that control the reactivity of arylzinc reagents. chemrxiv.orgchemrxiv.org

Analysis of Carbon-Metal Bonding and Electronic Structure in Arylzinc Iodides

The nature of the carbon-zinc (C-Zn) and zinc-iodine (Zn-I) bonds is fundamental to the reactivity of this compound. The C-Zn bond is largely covalent, which moderates the nucleophilicity of the aryl group compared to more ionic organolithium or Grignard reagents. researchgate.netuni-muenchen.de This covalent character is responsible for the high functional group tolerance of organozinc reagents.

Quantum chemical calculations can provide a detailed description of this bonding. Methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution within the molecule, quantifying the polarity of the C-Zn and Zn-I bonds. The electronic configuration of iodine (1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁵) and zinc ([Ar] 3d¹⁰ 4s²) dictates how they form covalent and coordinate bonds. enthu.com Theoretical studies can also model the ionization of the zinc-iodine bond, which can be promoted by polar solvents or coordinating ligands, leading to more reactive cationic zinc species. researchgate.net Understanding the electronic structure is key to explaining the chemoselectivity and reactivity patterns observed in reactions involving arylzinc iodides. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Protocols for 2,5-Dichlorophenylzinc Iodide

The traditional synthesis of organozinc reagents often relies on organic solvents and can be energy-intensive. A significant future direction is the development of more sustainable protocols. Research is leaning towards methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One promising approach is the adoption of flow chemistry for the on-demand synthesis of organozinc reagents. nih.gov Continuous flow systems offer superior heat and mass transfer, allowing for safer handling of potentially exothermic reactions and reducing solvent usage. nih.govresearchgate.net This methodology provides clean reagents with reproducible concentrations, minimizing decomposition and waste. nih.gov Another key area is the exploration of aqueous media for cross-coupling reactions. By leveraging micellar catalysis with surfactants, it is possible to perform zinc-mediated cross-couplings in water at room temperature, which represents a major advancement in green chemistry by eliminating the need for volatile organic solvents. organic-chemistry.org

Further research is also focused on improving the activation of zinc metal. Mechanistic studies using advanced techniques like fluorescence microscopy are clarifying the roles of activating agents such as lithium chloride (LiCl), which accelerates the solubilization of surface-bound organozinc intermediates. nih.gov A deeper understanding of these mechanisms is crucial for designing more efficient and less wasteful synthetic procedures.

Table 1: Comparison of Synthetic Protocols for Organozinc Reagents

| Feature | Traditional Batch Synthesis | Emerging Sustainable Protocols |

| Solvent | Typically anhydrous organic solvents (e.g., THF) | Water (with surfactants), reduced solvent in flow |

| Energy Input | Often requires heating or cooling | Can often be performed at room temperature |

| Safety | Potential for exotherm accumulation | Enhanced safety through better process control (flow) |

| Waste | Generation of solvent and reagent waste | Reduced waste, on-demand generation minimizes decomposition |

| Efficiency | Variable yields, potential for side reactions | Improved yields and reproducibility |

Exploration of Novel Catalytic Systems, including Photo- and Electro-Catalysis

While palladium catalysis is standard for Negishi cross-coupling reactions involving reagents like this compound, research is actively exploring alternative catalytic systems to reduce cost and environmental impact. Catalysts based on more abundant and less toxic first-row transition metals such as nickel, cobalt, and iron are gaining prominence. researchgate.netresearchgate.netthieme-connect.com For instance, nickel catalysis has been successfully used to generate arylzinc reagents from arylsulfonium salts, offering a complementary method to traditional oxidative addition. acs.org